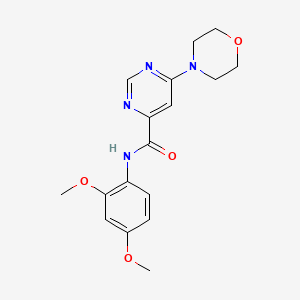![molecular formula C23H18BrN3O2S B2480591 N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺 CAS No. 422287-26-1](/img/no-structure.png)
N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H18BrN3O2S and its molecular weight is 480.38. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺的科学研究应用的全面分析,重点关注六个独特的应用:
抗癌研究
N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺已被证明具有抗癌作用的潜力。其结构使其能够与参与癌细胞增殖和凋亡的各种细胞途径相互作用。 研究表明,这种化合物可以通过诱导细胞周期停滞和促进程序性细胞死亡来抑制某些癌细胞系的生长 .
抗菌活性
该化合物已被研究其抗菌特性。它已被证明对多种细菌和真菌病原体有效。喹唑啉酮部分的存在尤为重要,因为它已知能增强抗菌活性。 研究重点是其在开发新的抗生素以对抗耐药菌株方面的潜在用途 .
酶抑制
N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺已被研究作为一种酶抑制剂。它可以抑制对病原体存活和增殖至关重要的特定酶。例如,它已被证明可以抑制酪氨酸激酶,酪氨酸激酶是参与癌细胞信号通路中的酶。 这使其成为靶向癌症疗法的候选药物.
抗炎应用
研究已探索了这种化合物的抗炎特性。它可以通过抑制促炎细胞因子的产生来调节炎症反应。 这使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的潜在候选药物.
神经保护作用
研究表明,N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺可能具有神经保护作用。它可以保护神经元免受氧化应激和凋亡,这是阿尔茨海默病和帕金森病等神经退行性疾病的常见特征。 该化合物可以开发为治疗这些疾病的药物.
药物递送系统
研究还集中于该化合物在药物递送系统中的应用。其化学结构使其能够与各种药物载体结合,增强治疗剂的递送和疗效。这种应用在针对癌症治疗的靶向药物递送系统开发中尤为相关。
这些应用突出了N-苄基-4-[(6-溴-4-氧代-2-亚磺酰基-1H-喹唑啉-3-基)甲基]苯甲酰胺在各个科学研究领域的通用性和潜力。如果您想深入了解任何特定的领域,请随时告诉我!
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine followed by reaction with 4-formylbenzoic acid to form the final product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "4-formylbenzoic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (1.0 equiv) and benzylamine (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add 4-formylbenzoic acid (1.2 equiv), NHS (1.2 equiv), and DCC (1.2 equiv) to the reaction mixture from step 1. Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] } | |
CAS 编号 |
422287-26-1 |
分子式 |
C23H18BrN3O2S |
分子量 |
480.38 |
IUPAC 名称 |
N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |
InChI 键 |
CGKITCOFWKHFJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
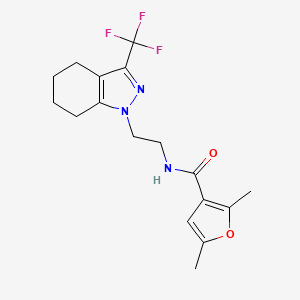

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)
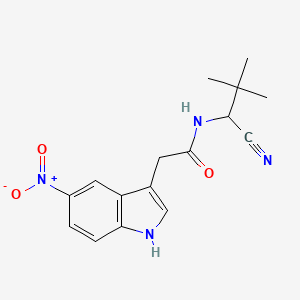
![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)
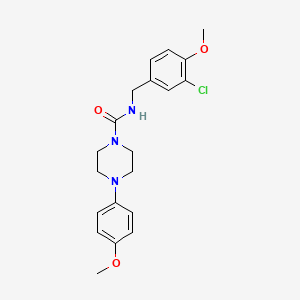
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)
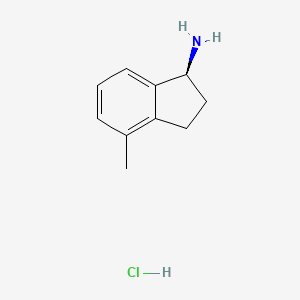
![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)
![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
